molecular formula C11H20Cl2N2O B1388274 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride CAS No. 1185303-24-5

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride

Cat. No.: B1388274
CAS No.: 1185303-24-5
M. Wt: 267.19 g/mol
InChI Key: OVUOSBGAQAYRBA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity documented through multiple chemical databases and regulatory systems. The compound is officially registered under Chemical Abstracts Service number 1185303-24-5, providing a unique identifier for this specific molecular entity. The molecular formula C11H20Cl2N2O reflects the presence of eleven carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 267.19 grams per mole.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1185303-24-5
Molecular Formula C11H20Cl2N2O
Molecular Weight 267.19 g/mol
PubChem Compound Identifier 45074852
Physical Appearance Off-white to light yellow powder
Purity (Commercial) 98% minimum

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the formal name being 1-amino-3-(2-phenylethylamino)propan-2-ol dihydrochloride. Alternative systematic names include 1-amino-3-(phenethylamino)propan-2-ol dihydrochloride and 1-amino-3-[(2-phenylethyl)amino]propan-2-ol dihydrochloride. These nomenclature variations reflect different acceptable ways of describing the same molecular structure while maintaining chemical accuracy.

The compound derives from a parent structure identified as 1-Amino-3-(phenethylamino)propan-2-ol, which carries PubChem Compound Identifier 2832238. The relationship between the parent compound and the dihydrochloride salt form is significant, as salt formation fundamentally alters solubility characteristics, stability profiles, and handling requirements. The dihydrochloride salt indicates that both amine groups in the molecule are protonated and associated with chloride counterions, creating a positively charged species with enhanced water solubility compared to the free base form.

Historical Context of Diaminopropanol Derivatives

The development of diaminopropanol derivatives traces back to early synthetic organic chemistry investigations in the 20th century. Historical patent literature reveals that the preparation of 1,3-diamino-2-propanol, the fundamental structural scaffold underlying modern derivatives, was first systematically investigated in the 1930s. The original synthetic approach involved reactions with epichlorohydrin and ammonia under alkaline conditions, establishing foundational methods that continue to influence contemporary synthetic strategies.

The broader family of diaminopropanol compounds emerged from recognition of their potential as versatile building blocks in organic synthesis. Early research demonstrated that 1,3-diamino-2-propanol could serve as a bidentate diamine ligand suitable for synthesizing various organometallic compounds. This discovery opened pathways for developing more complex derivatives with enhanced functionality and specificity.

During the latter half of the 20th century, synthetic methodology for diaminopropanol derivatives expanded significantly. Industrial applications drove research into improved synthetic routes, particularly for large-scale production of these compounds as pharmaceutical intermediates. The evolution from simple diaminopropanol to more sophisticated derivatives like this compound reflects advances in selective functionalization techniques and understanding of structure-activity relationships.

Table 2: Historical Development Timeline of Diaminopropanol Chemistry

Period Development Significance
1930s First systematic synthesis of 1,3-diamino-2-propanol Established fundamental synthetic methods
1950s-1960s Recognition as coordination chemistry building block Expanded applications in organometallic synthesis
1980s-1990s Development of selective functionalization methods Enabled synthesis of complex derivatives
2000s-Present Advanced derivatives for pharmaceutical applications Modern compounds like this compound

The historical progression reveals increasing sophistication in both synthetic methodology and target molecule complexity. Early work focused on establishing reliable synthetic routes to simple diaminopropanol compounds, while contemporary research emphasizes developing derivatives with specific structural features designed for particular applications. The incorporation of aromatic substituents, as seen in this compound, represents a significant advancement in molecular design within this chemical family.

Position in Contemporary Organic Chemistry Research

This compound occupies a significant position within contemporary organic chemistry research, particularly in areas related to pharmaceutical intermediate development and advanced synthetic methodology. Current research applications demonstrate the compound's utility as a pharmaceutical intermediate, reflecting its structural complexity and functional group diversity. The presence of both primary and secondary amine functionalities, combined with hydroxyl and aromatic groups, provides multiple sites for further chemical modification and derivatization.

Modern synthetic organic chemistry research has increasingly focused on developing compounds that combine multiple functional elements within single molecular frameworks. This compound exemplifies this approach, incorporating aliphatic diamine functionality with aromatic phenylethyl substitution in a hydroxylated propanol backbone. This structural complexity enables diverse chemical transformations and potential biological interactions that simpler analogs cannot achieve.

Contemporary research methodologies have also advanced understanding of diaminopropanol derivative synthesis and characterization. Advanced spectroscopic techniques and computational chemistry methods provide detailed insights into molecular structure, conformation, and reactivity patterns. These modern analytical capabilities enable researchers to design and optimize synthetic routes with unprecedented precision, leading to more efficient production of complex derivatives like this compound.

The compound's role in current pharmaceutical research reflects broader trends toward developing more sophisticated intermediates for drug synthesis. Modern pharmaceutical chemistry increasingly requires building blocks that provide specific structural features and functional group arrangements. This compound meets these requirements through its combination of hydrogen bonding capability, aromatic interactions, and multiple sites for further functionalization.

Recent advances in synthetic methodology have also enhanced accessibility of such complex diaminopropanol derivatives. Modern organic synthesis techniques, including improved catalytic methods and selective functionalization strategies, enable more efficient preparation of compounds like this compound. These methodological improvements support expanded research applications and potential commercial development of this compound class.

Properties

IUPAC Name

1-amino-3-(2-phenylethylamino)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10;;/h1-5,11,13-14H,6-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOSBGAQAYRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC(CN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalyst

  • Catalyst: Nickel catalyst containing 23-60% nickel by weight and 16-40% chromium oxide (Cr2O3) by weight on a carrier.
  • Temperature: 240-260 °C
  • Pressure: At least 10 atmospheres, typically 20 atm hydrogen gas
  • Reactants: Neopentyl glycol (or analogues), liquid ammonia, hydrogen gas
  • Ammonia to hydroxyl group molar ratio: 6:1 to 20:1

Process Description

  • The glycol and catalyst are loaded into a high-pressure autoclave.
  • Liquid ammonia is introduced followed by hydrogen gas to activate the catalyst.
  • The mixture is heated under pressure for 2-3 hours.
  • After reaction, the catalyst is filtered out, and the filtrate contains the desired diamino compound along with by-products.

Yield and Purity

  • Conversion of starting glycol typically exceeds 85-95%.
  • Selectivity to diamino product ranges from 50% to over 70%.
  • Product is purified by predistillation and fine distillation under atmospheric or reduced pressure.
  • The diamine boiling range is around 154-156 °C for related compounds.
Parameter Typical Value
Catalyst composition 52% Ni, 30 parts Cr2O3 per 100 parts Ni
Reaction temperature 240-260 °C
Hydrogen pressure 20 atm
Ammonia to hydroxyl ratio 6:1 to 20:1
Reaction time 2-3 hours
Conversion (based on glycol) 87.5 - 95%
Selectivity to diamine 50 - 71%
Product boiling point 154-156 °C (related diamines)

This method is scalable and allows recycling of intermediate amino alcohols to improve overall yield.

Amination of Halohydrins in Aqueous Ammonia with Fixed Alkali

Another classical preparation involves the reaction of halogenated propanol derivatives such as 1,3-dichloropropanol or epichlorohydrin with aqueous ammonia in the presence of a fixed alkali (e.g., sodium hydroxide or sodium carbonate).

Reaction Mechanism

  • The halogen atom on the propanol derivative is substituted by an amino group via nucleophilic attack by ammonia.
  • The fixed alkali neutralizes the released halide ions, forming soluble salts and driving the reaction forward.
  • Excess ammonia (5-10 times theoretical) ensures complete substitution and minimizes by-product formation.
  • The reaction is typically carried out in aqueous alcohol solutions (methanol, ethanol, or isopropanol) to precipitate salts and facilitate purification.

Process Details

  • The halohydrin is mixed with aqueous ammonia and fixed alkali at controlled temperatures (around 5-10 °C initially, then warmed).
  • After reaction completion, the mixture is diluted with alcohol to precipitate inorganic salts.
  • The precipitate is filtered off, and the alcohol is distilled to recover the pure amino alcohol.
  • Final purification involves vacuum distillation to remove residual salts and polymeric by-products.

Product Characteristics

  • Pure 1,3-diamino-2-propanol is obtained as a white crystalline solid.
  • Melting point: ~42 °C
  • Boiling point: ~235 °C (under reduced pressure)
  • Water soluble, forming slightly viscous solutions.

Advantages

  • Produces a high purity product with less than 12% secondary and tertiary amines.
  • The process is adaptable to various halohydrins, including those with aromatic substituents like phenylethyl groups.
  • The amino alcohol product is stable and effective for further chemical transformations.
Parameter Typical Value
Starting material 1,3-dichloropropanol or epichlorohydrin
Ammonia excess 5-10 times theoretical amount
Fixed alkali Sodium hydroxide or carbonate
Temperature 5-10 °C initially, then warm
Solvent Water + methanol/ethanol/isopropanol
Product melting point 42 °C
Product boiling point 235 °C (vacuum)

This method is historically significant and forms the basis for industrial synthesis of amino propanols and their derivatives.

Adaptation to 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride

To prepare the specific compound this compound, the above methods are adapted by introducing the 2-phenylethyl substituent on the nitrogen atom. This can be achieved by:

  • Starting from a 2-phenylethyl-substituted halohydrin or amino alcohol intermediate.
  • Using selective N-alkylation reactions on 1,3-diamino-2-propanol.
  • Performing the final conversion to the dihydrochloride salt by treatment with hydrochloric acid under controlled conditions.

The key is to maintain reaction conditions that favor primary amination and avoid over-alkylation or polymerization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Catalyst/Alkali Yield & Purity Notes
Catalytic Hydrogenation Neopentyl glycol or analogues NH3, H2, 240-260 °C, 20 atm H2, 2-3 h Ni-Cr2O3 catalyst 50-71% selectivity, >85% conversion Scalable, recyclable intermediates
Amination of Halohydrins 1,3-dichloropropanol, epichlorohydrin Excess NH3, NaOH or carbonate, aqueous alcohol, 5-10 °C to warm Fixed alkali (NaOH) High purity, <12% side amines Classical method, good for pure products
N-Alkylation for Phenylethyl Substitution 1,3-diamino-2-propanol derivatives 2-phenylethyl halides or equivalents, controlled alkylation Base catalysts (e.g., K2CO3) Variable, requires optimization Used to introduce phenylethyl group

Research Findings and Considerations

  • The nickel-chromium oxide catalyst system is robust and allows high conversion rates with moderate selectivity; recycling intermediates improves overall yield.
  • Excess ammonia and fixed alkali in halohydrin amination minimize secondary amine formation and polymerization.
  • Purification by precipitation of inorganic salts in alcohol and vacuum distillation is critical for obtaining high-purity amino alcohols.
  • Adaptation to phenylethyl-substituted derivatives requires careful control of N-alkylation to prevent over-alkylation.
  • The dihydrochloride salt form enhances stability and solubility for pharmaceutical or industrial applications.

Chemical Reactions Analysis

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenylethyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride

  • Molecular Formula : C₅H₁₃N₃O·2HCl
  • Key Features: Contains two amino groups and a carboxamide group. Unlike the target compound, its backbone is a pentanamide, leading to distinct physicochemical properties (e.g., polarity, hydrogen-bonding capacity).

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

  • Molecular Formula: C₈H₁₂NO₂·HCl
  • Key Features : Features a phenylethylamine core with hydroxyl substituents. While it shares the phenylethyl group with the target compound, its catechol structure and single hydrochloride salt differentiate its reactivity and biological activity (e.g., neurotransmitter function) .

Phenylethyl-Substituted Compounds

2-(2-Phenylethyl)chromones

  • Molecular Formula : Base skeleton C₁₇H₁₄O₂ (MW = 250)
  • Key Features: These chromones, prevalent in agarwood, share the 2-phenylethyl substituent. Their fragmentation in GC-MS occurs via cleavage of the CH₂-CH₂ bond between chromone and phenyl moieties, producing diagnostic ions (e.g., m/z 91 for phenyl fragments). Unlike the target compound, they lack amino groups and are primarily methoxy- or hydroxy-substituted .

β-Phenylethyl Alcohol

  • Molecular Formula : C₈H₁₀O
  • Key Features : A simple aromatic alcohol contributing to floral/fruity aromas in wines. While structurally simpler than the target compound, its phenylethyl group highlights the role of aromatic moieties in flavor and fragrance applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Substituents Key Properties/Applications References
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride C₁₁H₁₉N₂O·2HCl (deduced) ~290.2 (estimated) Amino, 2-propanol, dihydrochloride 2-Phenylethyl Pharmaceutical intermediate (inferred) N/A
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 228.1 Amino, carboxamide None Understudied toxicological profile
2-(2-Phenylethyl)chromones C₁₇H₁₄O₂ + substituents ≥250 Chromone, methoxy/hydroxy Methoxy, hydroxy Agarwood aroma; GC-MS diagnostic
β-Phenylethyl Alcohol C₈H₁₀O 122.17 Hydroxyl Phenyl Flavor enhancement in wines

Table 2: Analytical Characteristics of Phenylethyl Derivatives

Compound GC-MS Retention Time (min) Diagnostic Fragments (m/z)
2-(2-Phenylethyl)chromones 38.59–51.24 91 (phenyl), 160 (chromone core)
Sesquiterpenes (comparison) 25.74–38.59 Variable (MW < 250)

Research Findings and Key Differences

  • Dihydrochloride Salts: The target compound’s dihydrochloride form enhances solubility compared to monohydrochlorides like dopamine HCl. However, its amino alcohol backbone may confer distinct acid-base properties compared to carboxamide-containing analogs .
  • Phenylethyl Substituents : The 2-phenylethyl group in the target compound may influence receptor binding or polymer compatibility, akin to its role in agarwood chromones and wine aromas .
  • Analytical Challenges: Unlike 2-(2-phenylethyl)chromones, which follow predictable MS fragmentation (CH₂-CH₂ cleavage), the target compound’s amino groups may produce alternative fragmentation pathways, necessitating specialized analytical methods .

Biological Activity

1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound can be represented by its chemical structure, which includes two amino groups and a phenethyl moiety. The compound's molecular formula is C11H18Cl2N2O, and it has a molecular weight of approximately 263.19 g/mol. Its solubility and stability in biological systems are crucial for its therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit S-adenosyl-L-methionine decarboxylase in cancer cells, which is critical for polyamine synthesis and cell proliferation .
  • Receptor Interaction : The compound may also interact with receptor tyrosine kinases, which are involved in various signaling pathways that regulate cell growth and differentiation .

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Activity Type Description Reference
Antitumor Activity Inhibits S-adenosyl-L-methionine decarboxylase leading to reduced tumor cell proliferation.
Receptor Modulation Potential modulation of receptor tyrosine kinases affecting cellular signaling pathways.
Neuroprotective Effects May exhibit neuroprotective properties through modulation of neurotransmitter systems.

Case Studies

Several studies have investigated the effects of this compound in different biological contexts:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibits the growth of Ehrlich ascites carcinoma cells by targeting polyamine metabolism. This suggests its potential as an antitumor agent .
  • Neuropharmacology : Research indicates that compounds similar to this compound may enhance cognitive functions in animal models by modulating neurotransmitter levels . This opens avenues for exploring its use in neurodegenerative diseases.
  • Cardiovascular Effects : Preliminary investigations suggest that related compounds possess vasodilatory effects, indicating potential applications in treating hypertension and other cardiovascular conditions .

Q & A

Q. What is the molecular structure and key functional groups of 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride, and how do they influence its reactivity in synthetic chemistry applications?

Answer: The compound consists of a propanol backbone substituted with two amino groups (1,3-positions) and an N-(2-phenylethyl) group. The dihydrochloride salt enhances solubility and stability. Key functional groups include primary amines (reactivity in nucleophilic reactions), a hydroxyl group (hydrogen bonding), and an aromatic phenyl group (π-π interactions). These groups facilitate its use as a building block in synthesizing complex molecules, such as peptide derivatives or metal-organic frameworks. The amino groups can undergo alkylation or acylation, while the hydroxyl group may participate in esterification .

Q. What are the recommended protocols for synthesizing this compound, and what critical parameters influence yield and purity?

Answer: A common synthesis route involves reacting 2-propanol derivatives with phenylethylamine under controlled pH and temperature. Critical parameters include:

  • Temperature: Maintain 25–40°C to avoid side reactions.
  • pH: Optimize protonation of amino groups (pH ~7–9) to enhance reaction specificity.
  • Solvent: Use polar aprotic solvents (e.g., DMF) to improve solubility.
    Purification via recrystallization or column chromatography is essential to isolate the dihydrochloride form. Yield is maximized by stoichiometric control of HCl during salt formation .

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors (P261) .
  • First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention (P305+P351) .
  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the hygroscopic nature of this compound affect its long-term stability, and what storage conditions are optimal for preserving its chemical integrity?

Answer: The compound’s hygroscopicity can lead to clumping, hydrolysis, or oxidation over time. Optimal storage conditions include:

  • Temperature: –20°C in desiccated environments.
  • Humidity Control: Use silica gel or molecular sieves in storage containers.
  • Packaging: Vacuum-sealed amber vials to limit light and moisture exposure.
    Regular stability testing via HPLC or FTIR is recommended to monitor degradation products .

Q. How can computational chemistry models predict the interaction mechanisms of this compound with biological targets, and what software tools are recommended?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to proteins (e.g., enzymes or receptors).
  • Molecular Dynamics (MD): GROMACS or AMBER simulates dynamic interactions under physiological conditions.
  • Quantum Mechanics (QM): Gaussian or ORCA calculates electronic properties for reaction pathway analysis.
    Validate predictions with experimental techniques like SPR or ITC .

Q. What strategies resolve contradictions in experimental data regarding thermodynamic stability under varying pH conditions?

Answer:

  • Systematic pH Titration: Measure stability via UV-Vis or NMR at incremental pH levels (2–12).
  • Theoretical Validation: Compare experimental ΔG values with computational predictions (e.g., COSMO-RS).
  • Error Analysis: Identify outliers by replicating experiments and controlling variables (e.g., ionic strength).
    Cross-reference findings with literature on structurally similar dihydrochloride salts to contextualize discrepancies .

Q. How can factorial design optimize reaction conditions for derivatizing this compound in combinatorial chemistry?

Answer: A 2^k factorial design evaluates factors like temperature, catalyst concentration, and reaction time. Steps include:

Screening: Identify significant variables via Plackett-Burman design.

Optimization: Use Central Composite Design (CCD) to refine conditions.

Validation: Confirm robustness with ANOVA and response surface methodology.
This approach minimizes experimental runs while maximizing yield and selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride
Reactant of Route 2
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1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride

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